molecular formula C22H25N3O2 B2853136 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 840496-20-0

4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No. B2853136
CAS RN: 840496-20-0
M. Wt: 363.461
InChI Key: ZFSVWBAEJYQCRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one, also known as IBMP, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various research fields. IBMP is a pyrrolidinone derivative that belongs to the class of benzimidazole compounds. It has been synthesized using a variety of methods, and its mechanism of action has been studied extensively.

Mechanism of Action

4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one is a positive allosteric modulator of GABA-A receptors, which are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter GABA in the brain. This compound binds to a specific site on the receptor, which enhances the activity of GABA, leading to an increase in the inhibitory tone of the brain. The binding of this compound to GABA-A receptors also leads to a decrease in the activity of voltage-gated calcium channels, which are involved in the release of neurotransmitters from presynaptic terminals.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its modulation of GABA-A receptors. This compound has been shown to enhance the activity of GABA, leading to an increase in the inhibitory tone of the brain. This results in a reduction in anxiety, sedation, and sleep induction. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one in lab experiments is its high potency and selectivity for GABA-A receptors. This allows for precise modulation of the activity of these receptors, which can be useful in studying their role in various physiological and pathological conditions. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to prepare solutions for in vitro and in vivo experiments.

Future Directions

There are several future directions for 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one research, including the development of new drugs that target GABA-A receptors and cancer cells, the investigation of the role of GABA-A receptors in neurological and psychiatric disorders, and the optimization of the synthesis method to improve the yield and purity of this compound. Additionally, the potential use of this compound as a diagnostic tool for cancer and neurological disorders should also be explored.

Synthesis Methods

4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one has been synthesized using various methods, including the condensation reaction of 4-methoxybenzaldehyde with isobutylamine, followed by the reaction with 2-aminobenzimidazole and cyclization with acetic anhydride. Another method involves the reaction of 4-methoxybenzaldehyde with isobutylamine and 2-aminobenzimidazole in the presence of acetic acid, followed by cyclization with acetic anhydride. The yield of this compound in both methods is around 50%.

Scientific Research Applications

4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one has been extensively studied for its potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of anxiety and sleep. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In drug discovery, this compound has been used as a lead compound to develop new drugs that target GABA-A receptors and cancer cells.

properties

IUPAC Name

1-(4-methoxyphenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-15(2)13-25-20-7-5-4-6-19(20)23-22(25)16-12-21(26)24(14-16)17-8-10-18(27-3)11-9-17/h4-11,15-16H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSVWBAEJYQCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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